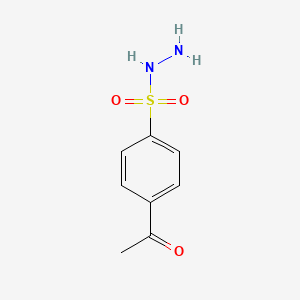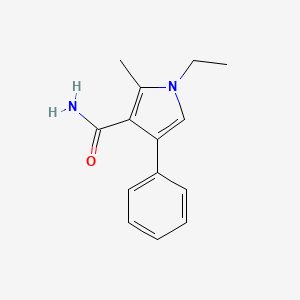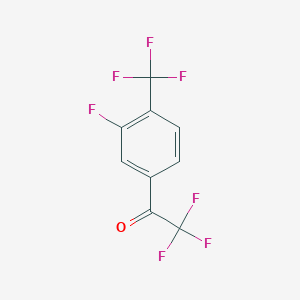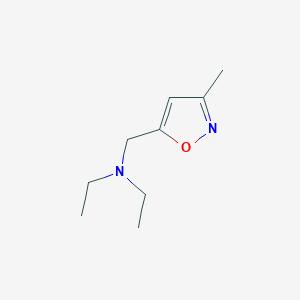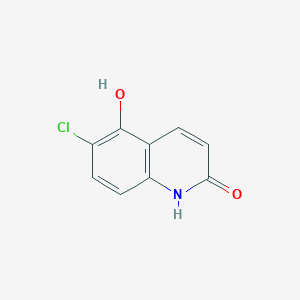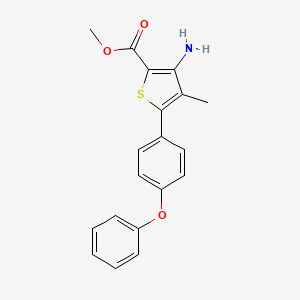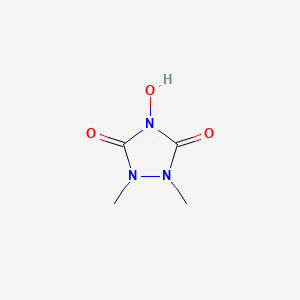
4-Hydroxy-1,2-dimethyl-1,2,4-triazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-1,2-dimethyl-1,2,4-triazolidine-3,5-dione is a heterocyclic compound with the molecular formula C4H7N3O3 It is a derivative of triazolidine and is characterized by the presence of a hydroxyl group and two methyl groups attached to the triazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,2-dimethyl-1,2,4-triazolidine-3,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylhydrazine with glyoxal in the presence of a base, followed by oxidation to introduce the hydroxyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-1,2-dimethyl-1,2,4-triazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in halogenated or alkylated derivatives.
Applications De Recherche Scientifique
4-Hydroxy-1,2-dimethyl-1,2,4-triazolidine-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-1,2-dimethyl-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group and the triazolidine ring play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-1,2,4-triazolidine-3,5-dione: Similar structure but with a phenyl group instead of hydroxyl and methyl groups.
1,2,4-Triazolidine-3,5-dione: Lacks the hydroxyl and methyl groups, making it less reactive.
4-Hydroxy-1,2,4-triazolidine-3,5-dione: Similar but without the methyl groups.
Uniqueness
4-Hydroxy-1,2-dimethyl-1,2,4-triazolidine-3,5-dione is unique due to the presence of both hydroxyl and methyl groups, which enhance its reactivity and potential biological activity. The combination of these functional groups allows for a broader range of chemical reactions and applications compared to its analogs.
Propriétés
Formule moléculaire |
C4H7N3O3 |
|---|---|
Poids moléculaire |
145.12 g/mol |
Nom IUPAC |
4-hydroxy-1,2-dimethyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C4H7N3O3/c1-5-3(8)7(10)4(9)6(5)2/h10H,1-2H3 |
Clé InChI |
GFLYWUKPIMUGHO-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)N(C(=O)N1C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


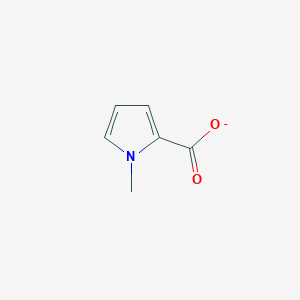



![2-(Chloromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B12867981.png)
![(3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B12867989.png)
![2-(Difluoromethyl)-5-fluorobenzo[d]oxazole](/img/structure/B12867990.png)

